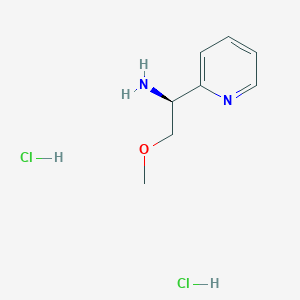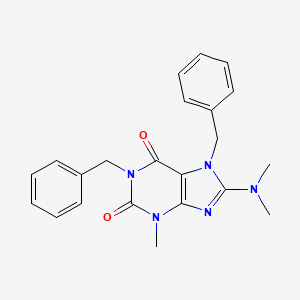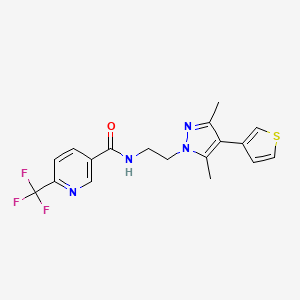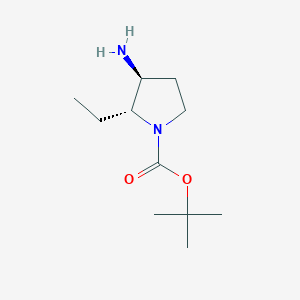
(1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride, also known as MPEDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPEDA belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs), which have been used to treat various neurological and psychiatric disorders.
Mechanism of Action
(1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride acts as a reversible inhibitor of MAO, specifically targeting the MAO-A isoform. MAO-A is responsible for the breakdown of serotonin and norepinephrine, which are neurotransmitters involved in regulating mood, appetite, and sleep. By inhibiting the activity of MAO-A, (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and cognitive function.
Biochemical and Physiological Effects:
(1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This leads to an improvement in mood, cognitive function, and motor function. (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride in lab experiments is its high selectivity for MAO-A, which allows for a more specific inhibition of this enzyme. However, a limitation of using (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride is its potential toxicity at high doses, which may limit its use in vivo.
Future Directions
For research on (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride include investigating its potential therapeutic effects in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride for therapeutic use. Finally, the development of more selective and potent MAO inhibitors may lead to the discovery of new treatments for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride involves the reaction of 2-methoxypyridine with (S)-2-chloro-1-phenylethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride dihydrochloride in high yield and purity.
Scientific Research Applications
(1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease. It has been shown to inhibit the activity of MAO, which is an enzyme responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO, (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and cognitive function.
properties
IUPAC Name |
(1S)-2-methoxy-1-pyridin-2-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-6-7(9)8-4-2-3-5-10-8;;/h2-5,7H,6,9H2,1H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPFUCMNHWDGER-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C1=CC=CC=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)



![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2746336.png)

![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)
![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2746343.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2746345.png)
![methyl 3-(2-methoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2746349.png)
![5-Bromo-2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2746350.png)

![3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one](/img/structure/B2746352.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2746353.png)